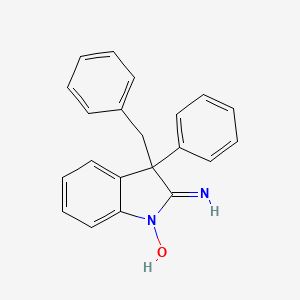![molecular formula C17H18N2O B14570099 4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide CAS No. 61625-46-5](/img/structure/B14570099.png)
4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a carboximidamide group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and nucleophiles (NaOH, halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzene compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, affecting the activity of proteins and enzymes involved in various cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
61625-46-5 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-[3-(4-methylphenyl)-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C17H18N2O/c1-12-2-7-14(8-3-12)16(20)11-6-13-4-9-15(10-5-13)17(18)19/h2-5,7-10H,6,11H2,1H3,(H3,18,19) |
InChI Key |
YVYGQUJQNBPQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)
![1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine](/img/structure/B14570023.png)


![Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-](/img/structure/B14570040.png)
![N-Methyl-N-(2-methylprop-2-en-1-yl)-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14570041.png)
![5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole](/img/structure/B14570059.png)





